molecular formula C10H10N2O2 B103384 3-Ethoxy-1-oxidoquinoxalin-1-ium CAS No. 18916-48-8

3-Ethoxy-1-oxidoquinoxalin-1-ium

Cat. No. B103384
CAS RN: 18916-48-8
M. Wt: 190.2 g/mol
InChI Key: RCEGKWYQPVKLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-1-oxidoquinoxalin-1-ium, also known as EOQ, is a heterocyclic compound that has been used in scientific research for various purposes. It is a quinoxaline derivative that has a positive charge on its nitrogen atom. EOQ has been found to have a wide range of applications in the field of biochemistry and physiology due to its unique properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-oxidoquinoxalin-1-ium is not well understood, but it is believed to act as an electron acceptor due to the positive charge on its nitrogen atom. This property makes it useful in organic solar cells and as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
3-Ethoxy-1-oxidoquinoxalin-1-ium has been found to have a low toxicity and is not known to have any significant physiological effects. However, it has been found to have antioxidant properties and has been shown to protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

3-Ethoxy-1-oxidoquinoxalin-1-ium has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of applications in various scientific research fields. However, its use is limited by its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on 3-Ethoxy-1-oxidoquinoxalin-1-ium. One area of interest is its potential use as a fluorescent probe for imaging biological systems. Additionally, it may be possible to modify the structure of 3-Ethoxy-1-oxidoquinoxalin-1-ium to improve its solubility and expand its range of applications. Finally, 3-Ethoxy-1-oxidoquinoxalin-1-ium may have potential as a therapeutic agent due to its antioxidant properties, and further research in this area may be warranted.

Synthesis Methods

3-Ethoxy-1-oxidoquinoxalin-1-ium can be synthesized by the reaction of ethoxyamine with 2,3-dichloroquinoxaline in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization to obtain pure 3-Ethoxy-1-oxidoquinoxalin-1-ium. This synthesis method is relatively simple and can be easily scaled up for industrial applications.

Scientific Research Applications

3-Ethoxy-1-oxidoquinoxalin-1-ium has been used in various scientific research applications due to its unique properties. It has been found to be an effective electron acceptor in organic solar cells, which can be used to generate renewable energy. 3-Ethoxy-1-oxidoquinoxalin-1-ium has also been used as a fluorescent probe to study the binding of proteins and DNA. Additionally, it has been used as a catalyst in organic synthesis reactions.

properties

CAS RN

18916-48-8

Product Name

3-Ethoxy-1-oxidoquinoxalin-1-ium

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

3-ethoxy-1-oxidoquinoxalin-1-ium

InChI

InChI=1S/C10H10N2O2/c1-2-14-10-7-12(13)9-6-4-3-5-8(9)11-10/h3-7H,2H2,1H3

InChI Key

RCEGKWYQPVKLPM-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC=C2[N+](=C1)[O-]

Canonical SMILES

CCOC1=NC2=CC=CC=C2[N+](=C1)[O-]

Origin of Product

United States

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